3-(Chloromethyl)-4-fluorothiophene

Description

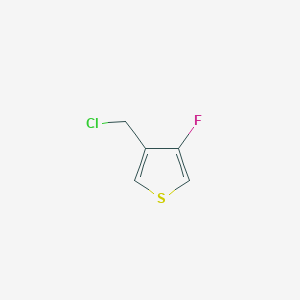

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-4-fluorothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFS/c6-1-4-2-8-3-5(4)7/h2-3H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEKRBAGZVHEEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)F)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloromethyl 4 Fluorothiophene and Analogues

Direct Functionalization Approaches to Fluorinated Thiophene (B33073) Rings

Direct functionalization involves modifying a pre-existing thiophene ring. This is a common strategy for synthesizing thiophene derivatives. mdpi.com However, the synthesis of 3,4-disubstituted thiophenes, particularly with the specific combination of fluoro and chloromethyl groups, is non-trivial due to the inherent reactivity patterns of the thiophene nucleus.

Introducing a fluorine atom onto a thiophene ring can be achieved through electrophilic fluorination. This approach typically involves the reaction of an organometallic thiophene derivative with an electrophilic fluorine source ("F+"). The fluorination of electron-rich aromatic systems like thiophene at the 3 and 4-positions can be challenging. acs.org A common strategy involves the lithiation of a protected thiophene, followed by quenching with an electrophilic fluorinating agent. acs.org

Key steps often include:

Protection: The more reactive 2- and 5-positions of the thiophene ring are often protected to prevent undesired side reactions. Silyl groups, such as trimethylsilyl (B98337) (TMS), are commonly used for this purpose. acs.org

Halogen-Metal Exchange: A brominated thiophene at the desired position (e.g., 3-bromo or 4-bromothiophene) is treated with an organolithium reagent like n-butyllithium at low temperatures to generate a lithiated intermediate. acs.org

Fluorination: The thienyllithium species is then reacted with an electrophilic fluorinating agent. acs.orgnih.gov

A variety of electrophilic fluorinating reagents have been developed, each with distinct reactivity and handling requirements.

Table 1: Common Electrophilic Fluorinating Reagents

| Reagent Name | Abbreviation | Typical Use |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Widely used for fluorinating carbanions and other nucleophiles. acs.orgnih.gov |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | A user-friendly, powerful, and versatile electrophilic fluorinating agent. nih.gov |

The yields for such fluorination reactions can be moderate, often due to challenges in purification and potential side reactions. acs.org

Chloromethylation is a classic method for introducing a -CH₂Cl group onto an aromatic or heteroaromatic ring, a process known as the Blanc reaction. thieme-connect.degoogle.com This functional group is a valuable synthetic handle, readily converted into other groups like aldehydes, nitriles, or amines. thieme-connect.degoogle.com

The standard conditions for chloromethylating thiophene involve:

Reagents: Formaldehyde (B43269) (or its polymer, paraformaldehyde) and hydrogen chloride are the typical reagents. google.comgoogle.comorgsyn.org

Catalyst: The reaction is generally acid-catalyzed. Concentrated hydrochloric acid often serves this purpose. google.comgoogle.com

Temperature Control: The reaction is exothermic and typically requires cooling to maintain temperatures between -15°C and 20°C to minimize the formation of byproducts like bis(thienyl)methane. google.comgoogle.comorgsyn.org

The reaction can be carried out in various ways, for instance, by adding a mixture of thiophene and formaldehyde to hydrochloric acid while bubbling hydrogen chloride gas through the solution. google.comgoogle.com The use of ketone solvents like acetone (B3395972) or methyl isobutyl ketone has also been reported to be advantageous. google.comgoogle.com

Table 2: Typical Conditions for Thiophene Chloromethylation

| Reagent | Role | Typical Stoichiometry/Conditions | Reference |

|---|---|---|---|

| Thiophene | Substrate | 1.0 equivalent | google.com |

| Paraformaldehyde | Formaldehyde Source | 1.0 equivalent | google.com |

| Aqueous HCl | Acid/Solvent | 1.0-1.3 equivalents | google.com |

| Hydrogen Chloride (gas) | Reagent/Catalyst | 0.75-1.0 equivalent | google.com |

| Ketone (e.g., acetone) | Solvent | Volumetric ratio to thiophene 1:1 to 3:1 | google.com |

It is important to note that chloromethylation of unsubstituted thiophene predominantly yields 2-(chloromethyl)thiophene. orgsyn.org

Achieving the specific 3-(Chloromethyl)-4-fluorothiophene structure via direct functionalization is a complex synthetic problem. The directing effects of the substituents must be carefully considered. A fluorine atom on the thiophene ring is deactivating but acts as an ortho-para director for electrophilic substitution. Therefore, attempting a direct chloromethylation on 3-fluorothiophene (B1278697) would likely lead to substitution at the 2- or 5-position, not the desired 4-position.

A plausible, albeit challenging, multi-step strategy could involve:

Starting Material: Begin with a 3,4-disubstituted thiophene precursor.

Fluorination: Introduce the fluorine atom at the 4-position. This might be accomplished from a 4-aminothiophene derivative via a Balz-Schiemann type reaction.

Chloromethylation Precursor: The substituent at the 3-position would need to be a group that can be converted into a chloromethyl group. For example, a carboxylic acid or ester at the 3-position could be reduced to a hydroxymethyl group (-CH₂OH).

Final Conversion: The 3-hydroxymethyl group can then be converted to the target 3-chloromethyl group using a chlorinating agent like thionyl chloride (SOCl₂).

This hypothetical pathway highlights the regiochemical challenges and the necessity of a carefully designed, multi-step sequence to synthesize the target molecule through direct functionalization methods.

Heterocyclization Routes to Construct Fluorinated Thiophene Scaffolds

An alternative to functionalizing a pre-formed thiophene ring is to construct the ring itself from acyclic precursors that already contain the required substituents. researchgate.netthieme-connect.comthieme-connect.com This approach, known as heterocyclization, can offer excellent control over the final substitution pattern.

Various methods exist for thiophene synthesis via cyclization, many of which are based on the reaction of functionalized alkynes. mdpi.com To synthesize a fluorinated thiophene, one would need to start with a fluorine-containing building block. For example, a 5-endo-dig cyclization of a (Z)-(1-en-3-ynylthio)silane, formed from the reaction of a (Z)-1-bromo-1-en-3-yne with a silanethiol, can produce substituted thiophenes. mdpi.com By incorporating fluorine into the initial alkyne or thiol precursor, it is possible to build the fluorinated thiophene scaffold directly. Such strategies can be highly effective but depend on the availability of the appropriately functionalized and fluorinated acyclic starting materials. mdpi.com

Exploration of Novel Synthetic Pathways for this compound

Modern synthetic chemistry offers powerful tools, particularly in the realm of transition-metal catalysis, that could open new avenues for the synthesis of complex molecules like this compound.

Transition-metal catalysis has revolutionized the synthesis of aromatic and heteroaromatic compounds. beilstein-journals.orgbeilstein-journals.org Two particularly relevant strategies are C-H functionalization and cross-coupling reactions.

C-H Functionalization: This approach involves the direct conversion of a C-H bond into a C-C or C-X bond, offering a highly atom-economical synthetic route. sioc-journal.cn One could envision a scenario where a 3-fluorothiophene substrate undergoes a palladium-catalyzed C-H chloromethylation at the 4-position. While direct chloromethylation via C-H activation is not a standard transformation, related C-H alkylations are well-known. This remains an area for future research.

Cross-Coupling Reactions: Reactions like the Suzuki, Stille, or Kumada couplings are powerful methods for forming C-C bonds. nih.govmdpi.com A potential pathway to this compound could involve a cross-coupling strategy. For instance, a 3-fluoro-4-halothiophene (e.g., 4-bromo-3-fluorothiophene) could be coupled with an organometallic reagent containing a chloromethyl group, such as (chloromethyl)zinc chloride or a (chloromethyl)boronic ester, in the presence of a suitable palladium or nickel catalyst. The success of this approach would hinge on the stability and reactivity of the chloromethyl-containing coupling partner.

Table 3: Potential Transition-Metal Catalytic Systems

| Reaction Type | Catalyst/Precatalyst | Ligand | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | PPh₃, dppf | Coupling of a 3-fluoro-4-halothiophene with a boronic acid/ester. mdpi.com |

| Kumada Coupling | Ni(dppp)Cl₂ | dppp | Coupling of a 3-fluoro-4-halothiophene with a Grignard reagent. acs.org |

| Thioetherification | Ni(0) precatalyst | Xantphos | C-S cross-coupling, demonstrating Ni-catalysis for thiophene synthesis. uwa.edu.au |

These modern catalytic methods provide a flexible and powerful platform for potentially overcoming the regioselectivity challenges associated with classical synthetic routes to this compound.

Utilization of Organometallic Reagents in Directed Synthesis (e.g., Grignard, Organozinc, Organomanganese)

The directed synthesis of functionalized thiophenes, including this compound and its analogues, heavily relies on the use of organometallic reagents. These compounds, which feature a carbon-metal bond, serve as potent nucleophiles or as partners in cross-coupling reactions, enabling the precise introduction of various functional groups onto the thiophene ring. The reactivity of these reagents is dictated by the polarity of the carbon-metal bond, which varies depending on the metal used. uni-muenchen.de This section explores the application of Grignard, organozinc, and organomanganese reagents in the synthesis of substituted thiophenes.

Grignard Reagents (Organomagnesium)

Grignard reagents, with the general formula R-Mg-X, are among the most common organometallic compounds used in organic synthesis. wikipedia.org They are typically prepared through the reaction of an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). scribd.comlibretexts.org For thiophene functionalization, a key intermediate would be a thienylmagnesium halide, formed from a corresponding brominated or iodinated thiophene.

Once formed, the nucleophilic carbon of the Grignard reagent can react with a variety of electrophiles to form new carbon-carbon bonds. libretexts.org For the synthesis of a 3-(chloromethyl) substituted thiophene, a potential pathway involves the reaction of a 4-fluoro-3-thienylmagnesium halide with formaldehyde to yield a hydroxymethyl intermediate. Subsequent treatment with a chlorinating agent, such as thionyl chloride (SOCl₂), would produce the desired chloromethyl group. Grignard reagents are also known to react with other electrophiles like esters and acyl halides to produce tertiary alcohols or ketones, respectively. libretexts.orgaroonchande.com

Organozinc Reagents

Organozinc compounds have gained prominence in organic synthesis due to their high functional group tolerance and good reactivity, often without generating toxic byproducts. uni-muenchen.de They are generally less reactive than Grignard or organolithium reagents, which allows for greater chemoselectivity in complex molecules. uni-muenchen.de

The preparation of organozinc reagents can be achieved through several methods, including the direct insertion of activated zinc into organic halides or through an iodine-zinc exchange reaction. uni-muenchen.de These reagents are particularly valuable in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. uni-muenchen.de In the context of thiophene synthesis, a functionalized thienylzinc reagent can be coupled with an appropriate electrophile to introduce desired substituents. The ability of organozinc compounds to undergo transmetalation with other metals, like copper, further expands their synthetic utility by creating more reactive species when needed. uni-muenchen.de

Organomanganese Reagents

Organomanganese chemistry offers a unique set of reactivities, positioning these reagents between the highly reactive Grignard reagents and the milder organozinc compounds. slideshare.net A significant advantage is their preparation via the direct oxidative addition of highly active manganese, known as Rieke manganese, to organic halides under mild conditions. mdpi.comwikipedia.org This method is effective for creating a variety of organomanganese halides, including heteroaryl derivatives like 3-thienylmanganese halides. mdpi.com

A notable feature of organomanganese reagents is their ability to react chemoselectively with acyl halides to furnish ketones in good yields, often without the need for a transition metal catalyst. mdpi.comwikipedia.org They behave like "soft" Grignard reagents, reacting efficiently with aldehydes, ketones, and carbon dioxide, while typically not reacting with less reactive functional groups like esters or amides. wikipedia.org This inherent selectivity makes them powerful tools for the controlled functionalization of sensitive substrates, including complex thiophene analogues.

Research Findings on Organometallic Synthesis of Thiophene Analogues

The following table summarizes the general application of these organometallic reagents for the functionalization of thiophene rings, based on established chemical principles.

| Organometallic Reagent Type | General Reaction Scheme | Typical Conditions | Product Type |

| Grignard Reagent | 4-Halo-thiophene + Mg → [Thienyl-MgX][Thienyl-MgX] + Electrophile (e.g., HCHO) → Product | Diethyl ether or THF solvent libretexts.org | Functionalized Thiophene (e.g., Thienylmethanol) |

| Organozinc Reagent | 4-Halo-thiophene + Activated Zn → [Thienyl-ZnX][Thienyl-ZnX] + Ar-X + Pd Catalyst → Product | THF, LiCl uni-muenchen.de | Aryl-substituted Thiophene |

| Organomanganese Reagent | 3-Halo-thiophene + Activated Mn* → [3-Thienyl-MnX][3-Thienyl-MnX] + RCOCl → Product | THF solvent, mild conditions mdpi.com | 3-Acylthiophene |

Chemical Reactivity and Transformative Chemistry of 3 Chloromethyl 4 Fluorothiophene

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring (considering fluorine's directing effect)

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds like thiophene. The reaction proceeds via a two-step mechanism involving the initial attack of an electrophile on the electron-rich π-system to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. minia.edu.egpressbooks.pubuomustansiriyah.edu.iq The subsequent loss of a proton from this intermediate restores the aromaticity of the ring, yielding the substituted product. pressbooks.pub

In the case of 3-(Chloromethyl)-4-fluorothiophene, the regiochemical outcome of EAS is controlled by the directing effects of both the fluorine and the chloromethyl substituents. The two available positions for substitution on the thiophene ring are C2 and C5.

The fluorine atom at the C4 position exerts a dual electronic influence. Due to its high electronegativity, it has a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack compared to unsubstituted thiophene. ijrar.org However, fluorine also possesses lone pairs of electrons that can be donated into the ring through resonance (+M effect). ijrar.org This resonance effect, although weaker than the inductive effect for halogens, is crucial for directing the incoming electrophile. It increases the electron density at the positions ortho and para to the substituent. For the fluorine at C4, the ortho positions are C3 and C5.

The chloromethyl group (-CH₂Cl) at the C3 position is generally considered a weakly deactivating group due to the inductive effect of the chlorine atom. Such deactivating groups typically direct incoming electrophiles to the meta position. In this molecule, the position meta to the C3 substituent is C5.

The combined influence of these two groups strongly favors electrophilic substitution at the C5 position. The fluorine atom directs the electrophile to its ortho position (C5), while the chloromethyl group directs it to its meta position (C5). This synergistic directing effect leads to high regioselectivity. Research on related 3-alkyl-4-fluorothiophenes confirms the powerful directing nature of the 4-fluoro substituent, which enables the synthesis of highly regioregular polymers by selectively promoting reactions at the C5 position. acs.org

| Substituent | Position | Electronic Effect | Directing Influence | Favored Position for Substitution |

|---|---|---|---|---|

| -F (Fluoro) | C4 | -I (Inductive), +M (Resonance) | Ortho-, Para-directing (Deactivating) | C5 (ortho) |

| -CH₂Cl (Chloromethyl) | C3 | -I (Inductive) | Meta-directing (Deactivating) | C5 (meta) |

| Combined Effect | Both substituents direct the incoming electrophile to the same position. | C5 |

Ring-Opening and Rearrangement Reactions

The aromatic thiophene ring is characterized by significant thermodynamic stability and does not readily undergo ring-opening or rearrangement reactions under standard conditions. However, under the influence of energetic inputs such as heat or ultraviolet light, or through the formation of strained intermediates, these transformations can be induced.

One notable pathway for rearrangement in substituted thiophenes involves photochemical isomerization to highly strained, non-aromatic 'Dewar' thiophenes. mdpi.com These isomers can then undergo further skeletal changes, such as the "walk rearrangement," where substituents migrate around the four-membered ring. mdpi.com While specific studies on this compound are not prevalent, the principles derived from other substituted thiophenes suggest its potential to undergo similar photochemical transformations.

Rearrangements are also a key feature of certain synthetic methodologies involving the thiophene core. The thio-Claisen rearrangement, a acs.orgacs.org-sigmatropic shift, is a powerful tool for carbon-carbon bond formation in the synthesis of complex thiophenes. tandfonline.comresearchgate.net In some cases, unexpected rearrangements can accompany other reactions; for instance, a novel rearrangement has been observed during the nucleophilic substitution of 3-bromo-2-nitrobenzo[b]thiophene with amines, yielding an isomeric product. rsc.org

Furthermore, thiophenes bearing electron-withdrawing groups can participate as dienophiles in Diels-Alder reactions. researchgate.net While this is a cycloaddition, the resulting adduct can sometimes undergo subsequent thermal rearrangements, representing another pathway for structural transformation. researchgate.net

| Reaction Type | Description | Conditions | Reference |

|---|---|---|---|

| Photochemical Isomerization | Formation of Dewar thiophene isomers from substituted thiophenes. | UV light | mdpi.com |

| Thio-Claisen Rearrangement | A acs.orgacs.org-sigmatropic rearrangement used to form substituted thiophenes. | Thermal or microwave-assisted | tandfonline.comresearchgate.net |

| Substitution with Rearrangement | Formation of an unexpected isomer during nucleophilic substitution on a nitro-substituted benzothiophene. | Reaction with amines in DMF | rsc.org |

| Hetero-Diels-Alder with Rearrangement | Cycloaddition of a diene to the nitro group of a nitrothiophene, followed by thermal rearrangement. | Thermal | researchgate.net |

Oxidation Reactions of the Thiophene Ring

The sulfur atom in the thiophene ring is susceptible to oxidation, typically yielding two stable oxidation states: the thiophene-1-oxide (a sulfoxide) and the thiophene-1,1-dioxide (a sulfone). thieme-connect.de The electron-withdrawing nature of the fluoro and chloromethyl groups in this compound makes its thiophene ring less electron-rich and thus more resistant to oxidation compared to alkyl-substituted thiophenes. scispace.com

Despite this deactivation, powerful oxidizing agents can effectively oxidize the sulfur atom. A particularly effective reagent for oxidizing deactivated thiophenes is a complex of hypofluorous acid and acetonitrile (B52724) (HOF·MeCN), which is capable of converting a wide range of thiophenes into their corresponding S,S-dioxides. rsc.org

The resulting thiophene-1,1-dioxides are of significant synthetic interest. The oxidation of the sulfur atom disrupts the aromaticity of the ring, and the resulting sulfone behaves as a highly reactive cyclic diene, readily participating in Diels-Alder cycloaddition reactions.

Another important oxidative pathway for this class of compounds is oxidative polymerization. Monomers such as 3-(fluoromethyl)thiophenes can be polymerized using chemical or electrochemical oxidation to form conjugated polymers. acs.org These materials, like polythiophenes, are of great interest for their applications in organic electronics. The oxidation potential of the monomer is a key factor in this process, and it is influenced by the electronic properties of the ring substituents. scispace.com

| Reaction | Reagent/Conditions | Product(s) | Notes | Reference |

|---|---|---|---|---|

| Sulfur Oxidation | Peroxy acids (e.g., m-CPBA) | Thiophene-1-oxide, Thiophene-1,1-dioxide | Often difficult for deactivated thiophenes. | thieme-connect.de |

| Sulfur Oxidation | HOF·MeCN | Thiophene-1,1-dioxide | Highly effective, even for electron-poor thiophenes. | rsc.org |

| Oxidative Polymerization | Chemical (e.g., FeCl₃) or electrochemical oxidation | Conjugated polymer (Polythiophene derivative) | Forms a polymer chain via coupling of monomer units. | acs.org |

Derivatives and Advanced Thiophene Architectures from 3 Chloromethyl 4 Fluorothiophene

Design and Synthesis of Polyfunctionalized Thiophene (B33073) Derivatives

The primary route to functionalizing 3-(chloromethyl)-4-fluorothiophene involves the nucleophilic substitution of the highly reactive chloromethyl (-CH2Cl) group. This group can be readily displaced by a variety of nucleophiles, enabling the introduction of diverse functional groups onto the thiophene core. This process allows for the creation of a library of derivatives with tailored electronic and physical properties.

The chloromethyl group can be converted into other useful functionalities such as alcohols, ethers, esters, nitriles, and amines. google.com For instance, reaction with hydroxide (B78521) ions yields the corresponding alcohol, 3-(hydroxymethyl)-4-fluorothiophene, while alkoxides lead to the formation of ethers. The introduction of a cyano group, a valuable precursor for carboxylic acids, amides, and amines, is achieved through reaction with cyanide salts. google.com

Detailed research has demonstrated that the chloromethyl group on a thiophene ring is highly reactive towards nucleophiles, making it a versatile intermediate for creating more complex derivatives. Common reagents for these transformations include ammonia (B1221849) or primary amines in the presence of a base for amination, and thiols for thia-etherification.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Functional Group | Resulting Derivative Name |

|---|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | -CH₂OH (Alcohol) | (4-Fluorothiophen-3-yl)methanol |

| Cyanide | Sodium Cyanide (NaCN) | -CH₂CN (Nitrile) | 2-(4-Fluorothiophen-3-yl)acetonitrile |

| Azide (B81097) | Sodium Azide (NaN₃) | -CH₂N₃ (Azide) | 3-(Azidomethyl)-4-fluorothiophene |

| Amine | Ammonia (NH₃) | -CH₂NH₂ (Amine) | (4-Fluorothiophen-3-yl)methanamine |

| Thiolate | Sodium Thiophenolate (NaSPh) | -CH₂SPh (Thioether) | 4-Fluoro-3-((phenylthio)methyl)thiophene |

Formation of Fused Thiophene Systems and Oligothiophenes

The development of fused thiophene systems and oligothiophenes is critical for applications in materials science, particularly for organic electronics. This compound can serve as a key starting material for these advanced architectures.

Fused Thiophene Systems: The synthesis of fused rings, such as thienothiophenes, often involves intramolecular cyclization reactions. google.com A common strategy involves a two-step process: first, the chloromethyl group is substituted with a nucleophile that contains a second reactive site. In the second step, an intramolecular reaction is induced to form the new fused ring. For example, reaction with a thioglycolate ester could be followed by a base-catalyzed Dieckmann condensation or a similar cyclization to form a thieno[3,2-b]thiophen-2(3H)-one derivative. The fluorine atom at the 4-position can influence the regioselectivity and reactivity of these cyclization reactions.

Oligothiophenes: Oligothiophenes, short, well-defined chains of thiophene units, are often synthesized using metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. To utilize this compound in these reactions, it must first be converted into a suitable precursor. For instance, the chloromethyl group can be transformed into a formyl group, which can then undergo further reactions. Alternatively, another position on the thiophene ring (e.g., the 2- or 5-position) can be halogenated or converted into a boronic acid or ester, creating a monomer ready for polymerization or iterative coupling steps to build up the oligomer chain.

Development of Conjugated Polymers Incorporating this compound Units

Conjugated polymers based on thiophene are a cornerstone of organic electronics, finding use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (LEDs). mdpi.comwiley-vch.de The incorporation of fluorine atoms into the polymer backbone is a well-established strategy for tuning the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn impacts device performance. mdpi.comrsc.org

To incorporate the this compound unit into a conjugated polymer, it typically must be converted into a difunctional monomer suitable for step-growth polymerization. A synthetic pathway could involve:

Halogenation at the 2- and 5-positions of the thiophene ring.

Conversion of the chloromethyl group into a less reactive, more stable side chain, or its removal if not desired in the final polymer structure.

Participation in polymerization reactions such as Stille, Suzuki, or direct arylation polymerization (DArP).

The presence of the fluorine atom at the 4-position would be expected to lower the HOMO level of the resulting polymer due to its strong electron-withdrawing inductive effect. rsc.org This can lead to higher open-circuit voltages in polymer solar cells and improved ambient stability of the polymer. rsc.org

Table 2: Potential Polymerization Precursors from this compound

| Polymerization Method | Required Functional Groups | Example Monomer Structure |

|---|---|---|

| Suzuki Coupling | Boronic acid/ester and Halide | 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-alkyl-4-fluorothiophene |

| Stille Coupling | Stannane and Halide | 2-Bromo-5-(trimethylstannyl)-3-alkyl-4-fluorothiophene |

Note: The chloromethyl group would likely be converted to a stable alkyl chain (e.g., via Grignard reaction followed by alkylation) prior to polymerization.

Synthesis of Thiophene-Based Heterocyclic Hybrids

Hybrid molecules that combine a thiophene ring with other heterocyclic systems are of great interest in medicinal chemistry and materials science. researchgate.netnih.gov The fusion or linking of different heterocyclic scaffolds can lead to novel compounds with unique biological activities or physical properties. researchgate.net this compound is an ideal substrate for creating such hybrids due to the ease with which the chloromethyl group can be used to connect to other heterocyclic moieties.

The synthesis typically involves using a nucleophilic site on another heterocycle to displace the chloride. For example, the nitrogen atom of an imidazole, pyrazole, or pyridine (B92270) can act as a nucleophile, attacking the carbon of the chloromethyl group to form a new C-N bond, thereby linking the two rings. This strategy has been used to create various thiophene-based hybrids, such as thienopyridines and thiophene-thiazole conjugates. researchgate.netabertay.ac.uk

Table 3: Synthesis of Thiophene-Heterocycle Hybrids

| Heterocyclic Nucleophile | Example Reagent | Type of Linkage | Hybrid Product Class |

|---|---|---|---|

| Pyridine | Pyridine | C-N (Quaternary salt) | Pyridinium-substituted thiophene |

| Imidazole | Imidazole | C-N | Imidazolylmethyl-thiophene |

| Thiazole (thiol form) | 2-Mercaptothiazole | C-S | Thiazolylthiomethyl-thiophene |

These synthetic strategies highlight the exceptional utility of this compound as a foundational element for building molecular complexity, enabling the development of advanced materials and potentially bioactive compounds.

Applications in Advanced Organic Synthesis and Materials Science

Building Block in the Synthesis of Complex Organic Molecules

In the realm of organic synthesis, 3-(chloromethyl)-4-fluorothiophene serves as a crucial intermediate for constructing more elaborate thiophene-based structures. The presence of the chloromethyl group offers a reactive site for nucleophilic substitution reactions, allowing for the introduction of various functional groups. This reactivity is fundamental to its utility in building complex molecular architectures. taylorfrancis.com The thiophene (B33073) ring itself is a key structural motif in many biologically active and functional organic materials. nih.govmdpi.com

The chloromethyl group can be readily transformed into other functional moieties such as alcohols, aldehydes, nitriles, and amines, thereby providing access to a diverse range of thiophene derivatives. google.com This versatility makes it an important component in the toolbox of synthetic organic chemists for creating novel compounds with tailored properties. mdpi.com

Precursor for Advanced Electronic Materials (e.g., Organic Electronics, Photovoltaics)

Thiophene-based compounds are integral to the field of organic electronics, finding use in devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.netrsc.org this compound acts as a precursor in the synthesis of polymers and small molecules designed for these applications. nih.gov The incorporation of the fluorinated thiophene unit can significantly influence the electronic properties of the resulting materials. researchgate.netacs.orgbohrium.com

Key Applications in Organic Electronics:

| Application | Role of Thiophene Derivatives |

| Organic Light-Emitting Diodes (OLEDs) | Serve as light-emitting materials. nih.gov |

| Organic Field-Effect Transistors (OFETs) | Utilized for their semiconducting properties in flexible electronics. nih.gov |

| Organic Photovoltaics (OPVs) | Involved in synthesizing materials that improve solar energy conversion. polimerbio.comdiva-portal.org |

Modulating Electronic and Optical Properties through Fluorine Incorporation

The introduction of fluorine atoms into conjugated molecules is a widely employed strategy to fine-tune their electronic and optical properties. researchgate.netscielo.org.mx Fluorination generally lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) due to the high electronegativity of fluorine. researchgate.netacs.org This can lead to improved electron injection and transport in electronic devices. researchgate.net

Studies on fluorinated thiophene-phenylene co-oligomers have shown that fluorination can positively impact optoelectronic properties by increasing photoluminescence quantum yield and absorbance. researchgate.net Furthermore, the strategic placement of fluorine can alter the frontier energy gap, which is crucial for determining the chemical reactivity and polarizability of a molecule. scielo.org.mx While in some cases, increasing the number of fluorine atoms can decrease the HOMO-LUMO energy gap, this is not always a linear relationship and depends on the specific molecular structure. scielo.org.mxuakron.edu

Influence on Polymer Backbone Planarity and Molecular Packing

The planarity of a conjugated polymer's backbone is a critical factor that affects its electronic properties and performance in devices. ucl.ac.ukresearchgate.netrsc.org A more planar backbone generally leads to a greater degree of π-electron delocalization, which can enhance charge transport. ucl.ac.uk The substitution pattern on the thiophene ring can significantly influence the planarity of the resulting polymer. chemrxiv.orgfu-berlin.de

The introduction of substituents can sometimes lead to steric hindrance, causing the polymer backbone to twist and deviate from planarity. researchgate.netchemrxiv.org However, in other instances, fusing heterocyclic rings can enforce a more rigid and planar structure. ucl.ac.ukrsc.org The resulting molecular packing in the solid state is also heavily influenced by these structural modifications, which in turn affects the intermolecular charge transport. researchgate.net

Intermediate in the Development of New Agrochemicals

Thiophene derivatives are also recognized for their potential in the agricultural sector. buyersguidechem.comvandemark.com this compound can serve as an intermediate in the synthesis of novel agrochemicals. chemball.com The reactive chloromethyl group allows for its incorporation into larger molecules with potential pesticidal or herbicidal activity. google.com The development of new and effective agrochemicals is a continuous effort in the industry, and versatile building blocks like this fluorinated thiophene are valuable in this pursuit. taylorfrancis.comvandemark.com

Role in Medicinal Chemistry Research

The thiophene scaffold is a "privileged" structure in medicinal chemistry, meaning it is a common motif found in a wide range of biologically active compounds and approved drugs. nih.gov Thiophene-containing molecules have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov Consequently, this compound is an attractive starting material for medicinal chemists. nih.gov

Scaffold for Novel Chemical Entities

In drug discovery, a scaffold is a core chemical structure upon which various modifications can be made to develop new drug candidates. nih.gov this compound provides a versatile scaffold for the synthesis of novel chemical entities. nih.gov The ability to functionalize the chloromethyl group allows for the creation of libraries of related compounds that can be screened for biological activity against various therapeutic targets. nih.gov This approach is a cornerstone of modern medicinal chemistry in the quest for new and improved treatments for diseases. nih.govfmach.it

Precursor to Ligands and Probes for Chemical Biology Studies

The strategic placement of reactive functional groups on a stable heterocyclic scaffold makes this compound a molecule of significant interest in the synthesis of specialized ligands and probes for chemical biology. While direct examples of its application in this specific domain are not extensively documented in publicly available literature, its structural motifs—the reactive chloromethyl group and the fluorinated thiophene core—provide a strong basis for its potential as a precursor to a variety of sophisticated molecular tools for studying biological systems.

The development of chemical probes is crucial for elucidating the roles of biomolecules in health and disease. These probes are often designed with a recognition element that binds to a specific biological target and a reporter element, such as a fluorescent dye, that signals the binding event. The thiophene ring, a key component of this compound, is a privileged structure in the design of fluorescent probes. Thiophene-based dyes are known for their favorable photophysical properties, including tunable emission wavelengths and environmental sensitivity, which can be exploited for "turn-on" fluorescence upon binding to a target. nih.govnih.gov

The primary utility of this compound in this context lies in its reactive chloromethyl group. This functional group acts as an electrophilic handle, enabling the covalent attachment of the fluorothiophene unit to other molecular fragments through nucleophilic substitution reactions. This is a fundamental strategy in the construction of complex probes. For instance, the chloromethyl group can readily react with nucleophiles such as amines, thiols, and alcohols, which are abundant in biomolecules and in the linkers used for probe design. biosyn.com This reactivity allows for the conjugation of the thiophene core to targeting moieties (e.g., peptides, small molecule inhibitors) or to other signaling components.

Table 1: Potential Reactions for Ligand and Probe Synthesis

| Reactant Functional Group | Linkage Formed | Potential Application in Probe Synthesis |

| Amine (-NH2) | C-N Bond | Attachment to amino acids in peptides or to amine-containing linker molecules. |

| Thiol (-SH) | C-S Bond (Thioether) | Site-specific labeling of cysteine residues in proteins. |

| Hydroxyl (-OH) | C-O Bond (Ether) | Linkage to serine, threonine, or tyrosine residues, or to hydroxyl-containing scaffolds. |

| Carboxylate (-COOH) | Ester Linkage | Derivatization to form esters, though less common than reactions with amines or thiols for stable bioconjugates. |

The fluorine atom at the 4-position of the thiophene ring can also play a subtle but important role in modulating the properties of the final probe. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity through favorable interactions with the target protein, and alter the electronic properties of the aromatic system, which can, in turn, influence the fluorescence characteristics of the probe.

Hypothetically, this compound could be employed in a multi-step synthesis to generate a target-specific fluorescent probe. A synthetic route might involve the initial reaction of the chloromethyl group with a bifunctional linker containing a nucleophilic group at one end and a bioorthogonal handle (e.g., an azide (B81097) or alkyne) at the other. This functionalized fluorothiophene could then be attached to a targeting molecule, such as a peptide or a small-molecule drug, via a "click" reaction. researchgate.net The resulting conjugate would be a probe where the fluorinated thiophene acts as the fluorescent reporter and the targeting molecule directs it to its biological destination.

While specific research detailing the use of this compound for creating chemical biology probes is sparse, the principles of probe design and the known reactivity of its functional groups strongly suggest its potential in this area. The combination of a reactive handle for bioconjugation and a fluorinated heterocyclic core makes it a promising, albeit currently underutilized, building block for the development of the next generation of ligands and probes for the study of complex biological processes.

Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 3-(Chloromethyl)-4-fluorothiophene by providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms. The spectrum for this compound is expected to show distinct signals for the chloromethyl protons and the two protons on the thiophene (B33073) ring. The chloromethyl (-CH₂Cl) protons are anticipated to appear as a singlet in the chemical shift range of δ 4.5–5.0 ppm. researchgate.net The two aromatic protons on the thiophene ring will appear as doublets due to coupling with each other and will also exhibit coupling to the fluorine atom. Their precise chemical shifts are influenced by the electronic effects of the adjacent fluorine and chloromethyl substituents.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and chemical environment of the carbon atoms. For this compound, five distinct signals are expected, corresponding to the four carbons of the thiophene ring and the one carbon of the chloromethyl group. The chemical shifts are influenced by the electronegativity of the attached fluorine and chlorine atoms. organicchemistrydata.org The carbon atom bonded to the fluorine will show a large C-F coupling constant. The chemical shifts for the thiophene ring carbons are generally found in the aromatic region (δ 110-140 ppm), while the chloromethyl carbon is expected in the range of δ 40-50 ppm. oregonstate.edu

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. wikipedia.org The ¹⁹F NMR spectrum of this compound will show a signal for the single fluorine atom on the thiophene ring. The chemical shift of this fluorine is sensitive to its electronic environment. This signal will be split into a multiplet due to coupling with the adjacent protons on the thiophene ring. The typical chemical shift range for fluoroaromatic compounds is broad, providing high resolution. wikipedia.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|---|

| ¹H | Thiophene-H | ~7.0-8.0 | Doublet of doublets | J(H,H) and J(H,F) |

| ¹H | -CH₂Cl | ~4.5-5.0 | Singlet | - |

| ¹³C | Thiophene C-F | ~150-165 | Doublet | ¹J(C,F) ~240-260 |

| ¹³C | Thiophene C-S | ~120-130 | Doublet | ²J(C,F) ~10-20 |

| ¹³C | Thiophene C-C | ~110-130 | Multiplet | J(C,F) and J(C,H) |

| ¹³C | -CH₂Cl | ~40-50 | Singlet | - |

| ¹⁹F | Thiophene-F | ~ -110 to -130 | Multiplet | J(F,H) |

Mass Spectrometry (HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of this compound. The theoretical exact mass of this compound (C₅H₄ClFS) can be calculated and compared to the experimental value for confirmation. Fragmentation patterns observed in the HRMS spectrum, such as the loss of a chlorine atom or the chloromethyl group, can further corroborate the proposed structure. miamioh.edunih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. sigmaaldrich.com This technique is particularly useful for assessing the purity of a sample of this compound by separating it from any impurities or byproducts from the synthesis. eurl-pesticides.eudtu.dk The mass spectrometer provides molecular weight information for the main component and any separated impurities. ucl.ac.uk

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₄ClFS |

| Molecular Weight | 150.59 g/mol |

| Calculated Exact Mass | 149.9706 m/z ([M]⁺) |

| Common Fragments | [M-Cl]⁺, [M-CH₂Cl]⁺, [C₄H₂FS]⁺ |

Note: The molecular weight and exact mass are calculated values. Fragmentation is predicted based on common fragmentation pathways.

Infrared and Ultraviolet-Visible Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uniroma1.it The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its structural features. These include C-H stretching vibrations for the aromatic thiophene ring and the aliphatic chloromethyl group, a C-F stretching vibration, a C-Cl stretching vibration, and vibrations associated with the thiophene ring itself. libretexts.orgresearchgate.netspectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. bath.ac.uk For this compound, the thiophene ring acts as a chromophore. The absorption maxima (λmax) are influenced by the electronic nature of the substituents. The fluorine and chloromethyl groups can cause a shift in the absorption wavelength compared to unsubstituted thiophene. While not providing detailed structural information, UV-Vis spectroscopy is useful for purity assessment and quantitative analysis. researchgate.netresearchgate.net

Table 3: Predicted Spectroscopic Data (IR & UV-Vis) for this compound

| Spectroscopy | Functional Group/Feature | Expected Absorption Range |

|---|---|---|

| Infrared (IR) | Aromatic C-H Stretch | 3100-3000 cm⁻¹ |

| Infrared (IR) | Aliphatic C-H Stretch (-CH₂) | 3000-2850 cm⁻¹ |

| Infrared (IR) | Thiophene Ring Stretch | ~1500-1400 cm⁻¹ |

| Infrared (IR) | C-F Stretch | ~1250-1000 cm⁻¹ |

| Infrared (IR) | C-Cl Stretch | ~800-600 cm⁻¹ |

| UV-Visible | π → π* transition (Thiophene) | ~230-260 nm |

Note: The data in this table are predicted values based on characteristic absorption regions for the respective functional groups. Specific values may vary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. scholaris.ca This method involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous confirmation of its molecular structure in the solid state. It would definitively establish the connectivity of the atoms and the substitution pattern on the thiophene ring. Furthermore, analysis of the crystal packing could reveal intermolecular interactions, such as π-π stacking or halogen bonding, which influence the physical properties of the solid material. Currently, there is no publicly available crystal structure data for this compound in the searched scientific literature.

Computational and Theoretical Investigations of 3 Chloromethyl 4 Fluorothiophene

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT is a widely used method for predicting molecular geometries, electronic structures, and other properties with a favorable balance of accuracy and computational cost.

An initial step in the computational analysis of 3-(Chloromethyl)-4-fluorothiophene involves geometry optimization. This process finds the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. For this molecule, the thiophene (B33073) ring is expected to be largely planar, a characteristic feature of aromatic heterocycles. irjweb.com The key structural parameters, such as bond lengths and angles involving the fluorine and chloromethyl substituents, would be determined.

A crucial aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. libretexts.org A smaller gap generally suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) surface is another valuable output of DFT calculations. It maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, negative potential (red/yellow) would be expected around the fluorine and sulfur atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms and potentially near the chlorine atom, highlighting sites for nucleophilic interaction.

Table 1: Illustrative Electronic Properties of this compound Predicted by DFT

| Parameter | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Reflects chemical reactivity and stability |

| Dipole Moment | ~2.5 D | Measures overall polarity of the molecule |

Note: These values are hypothetical, based on typical results for substituted thiophenes, and would require specific DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level) for validation.

Reactivity Predictions and Mechanistic Studies

Key descriptors include:

Chemical Potential (μ): Represents the "escaping tendency" of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. Harder molecules have a larger HOMO-LUMO gap. irjweb.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

These descriptors allow for a quantitative comparison of the reactivity of this compound with other compounds. The presence of the highly reactive chloromethyl group makes it a valuable intermediate in synthesis. irjweb.com Computational studies can model the mechanisms of its key reactions, such as nucleophilic substitutions where the chloride is displaced. By calculating the energies of reactants, transition states, and products, chemists can predict reaction barriers and determine the most favorable reaction pathways. For instance, a mechanistic study could compare the activation energies for substitution reactions with various nucleophiles (e.g., amines, thiols), providing insight into synthetic feasibility and selectivity.

Table 2: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value (Illustrative) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.15 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 3.66 eV |

Note: These values are calculated from the illustrative data in Table 1.

Conformational Analysis and Molecular Dynamics Simulations

While the thiophene ring itself is rigid, the molecule possesses conformational flexibility due to the rotation of the chloromethyl group around the C-C single bond. Conformational analysis is the study of the energetics of these different spatial arrangements (rotamers). mdpi.com Theoretical calculations can map the potential energy surface as a function of the dihedral angle between the thiophene ring and the C-Cl bond. This analysis would likely reveal energy minima corresponding to staggered conformations that minimize steric interactions between the chlorine atom and the adjacent fluorine atom or the sulfur atom of the ring.

Molecular Dynamics (MD) simulations provide a way to study the physical movement of atoms and molecules over time, offering insights into their dynamic behavior and interactions. aps.orgarxiv.org An MD simulation of this compound, either in a solvent or interacting with another molecule, would begin by defining a force field—a set of parameters that describes the potential energy of the system. mdpi.com

The simulation would proceed in several steps:

Minimization: The initial geometry of the system is optimized to remove any unfavorable steric clashes. aps.org

Equilibration (NVT and NPT): The system is gradually heated to the desired temperature (NVT ensemble, constant Number of particles, Volume, and Temperature) and then brought to the correct pressure (NPT ensemble, constant Number of particles, Pressure, and Temperature). arxiv.org

Production Run: After equilibration, the simulation is run for an extended period (nanoseconds to microseconds), during which the trajectories of all atoms are recorded.

Analysis of the MD trajectory can reveal the preferred conformations in a solution, the flexibility of the molecule, and how it interacts with its environment, such as forming transient hydrogen bonds or other non-covalent interactions.

Table 3: Illustrative Protocol for a Molecular Dynamics (MD) Simulation

| Parameter | Description |

| System | One molecule of this compound in a water box |

| Force Field | General Amber Force Field (GAFF) for the solute; TIP3P for water mdpi.com |

| Equilibration | 100 ps NVT ensemble, followed by 100 ps NPT ensemble |

| Production | 100 ns simulation under NPT conditions (300 K, 1 atm) |

| Time Step | 2 fs |

Structure-Property Relationship Studies (e.g., electronic and optical properties for material applications)

Structure-property relationship studies aim to connect a molecule's chemical structure to its macroscopic properties. researchgate.netnih.gov Thiophene-based molecules are of great interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), due to their favorable electronic properties. researchgate.net

Computational methods can predict the properties relevant to these applications. Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (a measure of transition probability). These calculations help understand how the molecule interacts with light. For this compound, the primary electronic transitions would likely be π-π* transitions within the thiophene ring.

Other properties relevant to materials science, such as polarizability (α) and hyperpolarizability (β, γ), which describe the molecule's response to an external electric field, can also be calculated. These are crucial for predicting non-linear optical (NLO) properties, which are important for applications in photonics and optoelectronics. The introduction of donor and acceptor groups can enhance NLO properties. In this molecule, the fluorine atom acts as an electron-withdrawing group, which, combined with the electron-rich thiophene ring, could lead to interesting electronic and optical behaviors.

Table 4: Illustrative Optical Properties Predicted by TD-DFT

| Property | Predicted Value (Illustrative) | Relevance |

| λmax (UV-Vis) | ~250 nm | Wavelength of maximum light absorption |

| Oscillator Strength (f) | ~0.4 | Probability of the electronic transition |

| Static Polarizability (α) | ~90 a.u. | Linear response to an electric field |

| First Hyperpolarizability (β) | ~15 x 10-30 esu | Second-order non-linear optical response |

Note: These values are hypothetical estimates based on similar heterocyclic systems and require specific calculations for validation.

Conclusion and Future Research Perspectives

Current Challenges in the Synthesis and Functionalization of 3-(Chloromethyl)-4-fluorothiophene

The synthesis and subsequent functionalization of this compound present a series of distinct challenges rooted in the inherent reactivity and electronic nature of the substituted thiophene (B33073) ring. The preparation of 3,4-disubstituted thiophenes is often complex, and the introduction of both a fluorine atom and a reactive chloromethyl group requires careful strategic planning to manage regioselectivity and functional group compatibility.

One of the primary hurdles in the synthesis of this compound is achieving the desired 3,4-substitution pattern. Traditional electrophilic substitution reactions on a thiophene ring are often not regioselective, leading to mixtures of isomers that are difficult to separate. rsc.org The synthesis of unsymmetrically 3,4-disubstituted thiophenes frequently requires multi-step sequences, starting from pre-functionalized precursors like 3,4-dibromothiophene (B32776) or employing specialized cycloaddition strategies. nih.govacs.org

Furthermore, the chloromethylation of the fluorinated thiophene ring must be carefully controlled. The chloromethyl group is a reactive handle, but its introduction via methods like the Blanc chloromethylation (using formaldehyde (B43269) and HCl) can be problematic. google.com These reactions often employ strong acids, which can be incompatible with the sensitive fluorinated thiophene ring. google.com Additionally, the chloromethyl group itself is highly reactive towards nucleophiles, which can lead to undesired side reactions during its synthesis or subsequent functionalization steps.

Emerging Trends in Fluorinated Thiophene Chemistry

The field of fluorinated thiophene chemistry is experiencing rapid growth, driven by the unique properties that fluorine atoms impart to these heterocyclic systems. A significant trend is the increasing use of fluorinated thiophenes as building blocks for advanced organic materials, particularly in the realm of organic electronics. usd.eduresearchgate.netacs.org

The incorporation of fluorine into thiophene-based polymers and small molecules has been shown to have a profound impact on their electronic properties. acs.orgacs.org Fluorination can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting materials. researchgate.netacs.org This tuning of frontier molecular orbitals is crucial for improving the performance of organic photovoltaic (OPV) devices and organic field-effect transistors (OFETs). acs.orgacs.org For instance, lowering the HOMO level can lead to higher open-circuit voltages in solar cells, while a reduced LUMO level can facilitate electron injection in n-type semiconductors. researchgate.net

Another emerging trend is the use of fluorination to control the morphology and solid-state packing of thiophene-based materials. acs.org The introduction of fluorine can lead to increased planarity of the polymer backbone and promote beneficial intermolecular interactions, such as π-π stacking. researchgate.net These structural modifications can enhance charge carrier mobility, a key parameter for the efficiency of organic electronic devices. beilstein-journals.org

Furthermore, there is a growing interest in developing novel and more efficient synthetic methodologies for the preparation of fluorinated thiophenes. mdpi.comnih.govresearchgate.net This includes the development of new fluorinating reagents and catalytic systems that allow for the regioselective introduction of fluorine atoms into the thiophene ring. mdpi.comresearchgate.net Cycloaddition reactions are also being explored as a powerful tool for the construction of complex fluorinated thiophene architectures from acyclic precursors. mdpi.comnih.gov

The table below summarizes the impact of fluorination on the properties of thiophene-based materials, a key driver of the emerging trends in this field.

| Property | Effect of Fluorination | Reference |

| HOMO/LUMO Energy Levels | Lowering of both HOMO and LUMO levels | researchgate.netacs.org |

| Polymer Backbone Planarity | Increased planarity | researchgate.net |

| Intermolecular Interactions | Promotion of π-π stacking | researchgate.net |

| Charge Carrier Mobility | Enhancement of charge transport | beilstein-journals.org |

| Open-Circuit Voltage (in OPVs) | Potential for increase | researchgate.net |

Potential for Tailored Materials and Synthetic Methodologies

The unique combination of a reactive chloromethyl group and a fluorine substituent in this compound makes it a highly promising building block for the creation of tailored materials with specific properties. The chloromethyl group serves as a versatile anchor for the introduction of a wide array of functional groups through nucleophilic substitution, while the fluorine atom provides a means to fine-tune the electronic characteristics of the resulting molecules.

This dual functionality opens up possibilities for the design of materials for a range of applications. In the field of organic electronics, for example, the thiophene core is a well-established component of conductive polymers and organic semiconductors. usd.edunih.gov By attaching different functional moieties to the chloromethyl group, it may be possible to create a library of materials with systematically varied properties. For instance, the attachment of electron-donating or electron-withdrawing groups could be used to precisely control the HOMO and LUMO energy levels, leading to optimized materials for organic solar cells or light-emitting diodes. researchgate.netacs.org

The fluorine atom plays a crucial role in this tailoring process. Its strong electron-withdrawing nature can enhance the stability of n-type organic semiconductors and influence the morphology of thin films, which is critical for device performance. usd.eduacs.org The ability to control both the functional group at the 3-position and the electronic perturbation from the fluorine at the 4-position provides a powerful strategy for molecular engineering.

The development of new synthetic methodologies is also a key aspect of realizing the full potential of this compound. More efficient and selective methods for the synthesis of this compound are needed to make it more readily accessible for research and development. mdpi.comnih.gov Furthermore, the exploration of novel cross-coupling reactions and polymerization techniques that are compatible with the fluorinated and chloromethylated thiophene core could lead to the creation of new classes of polymers and complex molecular architectures with unprecedented properties. acs.org The development of continuous flow processes for the synthesis of substituted thiophenes could also offer a safer and more scalable approach for their production. bohrium.com

The following table illustrates the potential for tailoring material properties through the functionalization of the chloromethyl group in this compound, with the fluorine atom providing a constant electronic modification.

| Functional Group Attached to -CH2- | Potential Impact on Material Properties | Potential Application |

| Electron-donating group (e.g., alkoxy, amino) | Raises HOMO level, may increase solubility | Hole-transporting material in OFETs |

| Electron-withdrawing group (e.g., cyano, nitro) | Lowers LUMO level, enhances n-type character | Electron-transporting material in OPVs |

| Polymerizable group (e.g., vinyl, acrylate) | Allows for incorporation into polymer chains | Conductive polymers, organic sensors |

| Biologically active moiety | Imparts specific biological activity | Pharmaceutical or agrochemical development |

Strategic Directions for Future Academic Research

Future academic research on this compound and related fluorinated thiophenes is poised to advance on several key fronts, from fundamental synthetic chemistry to the development of novel functional materials. A primary focus should be on the development of more efficient, scalable, and sustainable synthetic routes to this and other specifically substituted fluorinated thiophenes. numberanalytics.comresearchgate.net This includes the exploration of novel catalytic systems, such as those based on earth-abundant metals, and the development of one-pot or flow-chemistry approaches to minimize waste and improve efficiency. bohrium.comresearchgate.net

A deeper understanding of the structure-property relationships in materials derived from this compound is another critical area for future investigation. This will involve the systematic synthesis of a variety of derivatives and the comprehensive characterization of their electronic, optical, and morphological properties. usd.eduresearchgate.net Computational studies will play a vital role in complementing experimental work, providing insights into molecular conformations, electronic structures, and intermolecular interactions that govern material performance. scispace.com

The exploration of new applications for materials based on fluorinated thiophenes is a further strategic direction. While organic electronics is a major driver, the unique properties of these compounds may also be beneficial in other areas, such as medicinal chemistry, agrochemicals, and sensor technology. nih.govnih.govnumberanalytics.com The introduction of fluorine can enhance the metabolic stability and bioavailability of drug candidates, making fluorinated thiophenes attractive scaffolds for pharmaceutical research. researchgate.netresearchgate.netsioc-journal.cn

Finally, there is a need for more fundamental research into the reactivity of fluorinated thiophene systems. This includes detailed mechanistic studies of key reactions, such as nucleophilic aromatic substitution, cross-coupling, and polymerization. A better understanding of the influence of fluorine on the reactivity of the thiophene ring and its substituents will enable the more rational design of synthetic strategies and the development of new transformations.

The table below outlines some strategic directions for future academic research on this compound.

| Research Area | Key Objectives | Potential Impact |

| Synthetic Methodology | Develop efficient, scalable, and sustainable synthetic routes. Explore novel catalytic systems and flow chemistry. | Increased accessibility of the compound for research and development. Greener chemical processes. |

| Structure-Property Relationships | Systematically synthesize and characterize derivatives. Use computational modeling to understand electronic and morphological properties. | Rational design of materials with tailored properties for specific applications. |

| New Applications | Investigate the potential of derivatives in medicinal chemistry, agrochemicals, and sensors. | Discovery of new drug candidates, crop protection agents, and sensing technologies. |

| Fundamental Reactivity | Conduct detailed mechanistic studies of key reactions. Understand the influence of fluorine on reactivity. | More predictable and efficient synthesis of complex molecules. Development of new chemical transformations. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Chloromethyl)-4-fluorothiophene in laboratory settings?

- Methodology :

- Halogenation and Substitution : Start with 4-fluorothiophene derivatives. Introduce the chloromethyl group via Friedel-Crafts alkylation or nucleophilic substitution. Use anhydrous conditions with reagents like chloromethyl methyl ether (MOMCl) and Lewis acids (e.g., AlCl₃) to minimize side reactions .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product. Confirm purity via TLC and GC-MS .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns and assess regioselectivity. Compare chemical shifts to analogous thiophene derivatives (e.g., 3-chlorothiophene in ).

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in dichloromethane/hexane. Refine data using software like SHELX .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .

Q. What safety precautions are essential when handling this compound given limited toxicity data?

- Methodology :

- PPE and Ventilation : Use nitrile gloves, goggles, and fume hoods due to acute toxicity risks (Category 4 for dermal/oral/inhalation hazards, per ).

- Waste Management : Segregate halogenated waste and consult institutional guidelines for disposal. Neutralize residuals with aqueous sodium bicarbonate before disposal .

- Toxicity Testing : Conduct Ames tests for mutagenicity and acute toxicity assays (OECD 423) if further data are needed .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity or stability of this compound?

- Methodology :

- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA. Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental reactivity in Suzuki-Miyaura couplings .

- Molecular Dynamics : Simulate thermal stability under reaction conditions (e.g., 80–120°C) to assess decomposition pathways .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) across studies?

- Methodology :

- Reproducibility Checks : Replicate synthesis and purification steps from conflicting studies. Use differential scanning calorimetry (DSC) to measure melting points with ±1°C accuracy .

- Purity Analysis : Quantify impurities via HPLC-UV or GC-FID. Trace moisture content (Karl Fischer titration) may explain variability in hygroscopic samples .

Q. What strategies optimize regioselectivity in derivatization reactions involving this compound?

- Methodology :

- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer cross-coupling reactions to specific positions. For example, Pd-catalyzed C–H activation at the 5-position of the thiophene ring .

- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilic substitution at the chloromethyl group. Monitor kinetics via in-situ IR spectroscopy .

Q. How does the electronic effect of the fluorinated substituent influence the compound’s reactivity in heterocyclic chemistry?

- Methodology :

- Hammett Analysis : Measure reaction rates of electrophilic substitutions (e.g., nitration) against para-substituted thiophenes. Compare σ values to quantify electron-withdrawing effects .

- Spectroscopic Probes : Use ¹⁹F NMR to monitor electronic environments. Fluorine’s strong inductive effect stabilizes intermediates in SNAr reactions .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the compound’s bioaccumulation potential?

- Methodology :

- Experimental Validation : Perform OECD 305 (bioconcentration in fish) or soil adsorption studies (OECD 106). Use radiolabeled ¹⁴C-3-(Chloromethyl)-4-fluorothiophene to track partitioning .

- QSAR Modeling : Predict log Kow values using EPI Suite or TEST software. Compare with experimental data to identify outliers .

Tables for Key Data

| Property | Reported Values | Method | Reference |

|---|---|---|---|

| Molecular Weight | 146.54–148.67 g/mol | HRMS | |

| Melting Point | 40–44°C (variable) | DSC | |

| Acute Toxicity (Oral LD50) | Category 4 (>300 mg/kg) | OECD 423 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.